methyl 4-methoxy-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-methoxy-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with a fascinating structure. Let’s break it down:
Core Structure: The compound consists of a benzoate (benzene ring with a carboxylate group) linked to an imidazole ring via a carbonyl group. The imidazole ring itself contains a pyridine moiety.
Functional Groups:
Preparation Methods
The synthetic routes for this compound involve several steps. While I don’t have specific industrial production methods, here’s a general outline:
Imidazole Synthesis:
Chemical Reactions Analysis
Reactivity: Methyl 4-methoxy-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various reactions due to its functional groups.
Common Reagents and Conditions:
Major Products: Hydrolysis yields the corresponding carboxylic acid, while reduction leads to the alcohol derivative.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for designing novel molecules.
Biology and Medicine: Its derivatives may exhibit antimicrobial, anti-inflammatory, or antitumor activities.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets, affecting cellular processes. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
- Similar compounds include other imidazole derivatives, such as clemizole, astemizole, and metronidazole.
Properties
Molecular Formula |
C21H21N5O4 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
methyl 4-methoxy-3-[(4-pyridin-4-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H21N5O4/c1-29-17-4-3-14(20(27)30-2)11-16(17)25-21(28)26-10-7-15-18(24-12-23-15)19(26)13-5-8-22-9-6-13/h3-6,8-9,11-12,19H,7,10H2,1-2H3,(H,23,24)(H,25,28) |
InChI Key |
SWZWWZGDLOQYNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CC=NC=C4)N=CN3 |
Origin of Product |
United States |
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